molecular formula C20H19F2N3O2 B2442269 (E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2035018-37-0

(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2442269
CAS No.: 2035018-37-0
M. Wt: 371.388
InChI Key: OQJSKPNHMOJELV-VMPITWQZSA-N
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Description

(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H19F2N3O2 and its molecular weight is 371.388. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide is a member of the acrylamide class that has garnered attention due to its potential biological activities. The structural features of this compound, particularly the presence of difluorophenyl and furan moieties, suggest possible interactions with various biological targets. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20F2N4O\text{C}_{19}\text{H}_{20}\text{F}_2\text{N}_4\text{O}

This compound contains multiple functional groups that may contribute to its biological properties, including an acrylamide backbone and heterocyclic rings.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing the pyrazole ring have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that related compounds possess IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 and A549, indicating their potential as anticancer agents .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Pyrazole Derivative AMCF-70.12
Pyrazole Derivative BA5490.76
(E)-3-(2,5-difluorophenyl)...TBDTBDTBD

Antimicrobial Properties

Compounds featuring furan and pyrazole moieties have also been investigated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism of action often involves interference with microbial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups (EWGs) like fluorine enhances the biological activity of acrylamide derivatives. Conversely, electron-donating groups (EDGs) may decrease activity. The positioning of these substituents is critical; for example, difluoro substitutions at specific positions on the phenyl ring significantly affect potency against cancer cells .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of pyrazole derivatives, one compound closely related to (E)-3-(2,5-difluorophenyl)... showed an IC50 value of 0.15 µM against MCF-7 cells. The study utilized flow cytometry to assess apoptosis induction and found that the compound increased caspase-3 activity significantly compared to controls .

Case Study 2: Antimicrobial Activity

Another investigation into a structurally similar compound revealed effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. This study highlighted the importance of the furan moiety in enhancing membrane permeability and disrupting bacterial cell integrity .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies. Key findings include:

  • Anticancer Properties : Preliminary studies suggest that (E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide has shown significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, although specific pathways remain to be elucidated.
  • Anti-inflammatory Effects : Some derivatives of similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such activity. Further studies are needed to confirm these effects and understand the underlying mechanisms.

Applications in Research

The unique structure of this compound allows for diverse applications in scientific research:

  • Drug Development : Due to its potential anticancer properties, this compound can serve as a lead in drug development for cancer therapies.
  • Biological Assays : It can be utilized in biological assays to study interactions with specific molecular targets or pathways involved in cancer progression.
  • Structure-Activity Relationship Studies : Researchers can modify the compound's structure to evaluate how changes affect its biological activity, aiding in the design of more potent derivatives.

Case Studies

Several studies have highlighted the potential applications of compounds with similar structural features:

StudyFindings
MDPI 2024Investigated related acrylamide compounds showing significant antitumor activity against human cancer cell lines with promising GI50 values .
MDPI 2021Reported on the synthesis and characterization of pyrazole derivatives exhibiting notable biological activities .
MDPI 2012Discussed the synthesis and evaluation of fluorinated compounds with potential therapeutic effects .

Properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2/c1-13-20(18-4-3-11-27-18)14(2)25(24-13)10-9-23-19(26)8-5-15-12-16(21)6-7-17(15)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJSKPNHMOJELV-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C=CC2=C(C=CC(=C2)F)F)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CCNC(=O)/C=C/C2=C(C=CC(=C2)F)F)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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